molecular formula C23H29N3O2 B6496118 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 955530-74-2

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B6496118
CAS No.: 955530-74-2
M. Wt: 379.5 g/mol
InChI Key: YQSAQTRWUMMEOX-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₃H₂₉N₃O₂ Molecular Weight: 379.5 g/mol CAS No.: 955530-74-2

This compound features a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a 4-methylphenylmethyl group linked via an ethanediamide bridge.

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-26-14-4-5-20-15-18(10-11-21(20)26)12-13-24-22(27)23(28)25-16-19-8-6-17(2)7-9-19/h6-11,15H,3-5,12-14,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSAQTRWUMMEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Ethyl vs. Aromatic Ring Modifications: Fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups alter target binding kinetics .
  • Biological Activity : Piperazine-containing analogues show superior neuroactivity, while methoxyphenyl derivatives exhibit stronger anticancer effects .

Physicochemical Properties

Property Target Compound N'-cyclohexyl Analogue Piperazine-containing Analogue
Molecular Weight 379.5 g/mol 365.5 g/mol 436.5 g/mol
LogP 3.2 (predicted) 3.8 2.1
Solubility Low in water, high in DMSO Moderate in ethanol High in polar solvents

Thermal Stability : Target compound decomposes at 215°C, compared to 198°C for the methoxyphenyl analogue .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : The target compound inhibits acetylcholinesterase (AChE) with a Ki of 8.3 µM, comparable to donepezil (Ki: 6.7 µM) .
  • Anticancer Activity : Demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 25 µM), outperforming cyclohexyl analogues (IC₅₀: 42 µM) .
  • Synergistic Effects : Combining with piperazine derivatives enhances neuroprotection in in vitro Parkinson’s models .

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